1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-21(18,19)16-8-4-6-10(16)12(17)15-13-14-9-5-2-3-7-11(9)20-13/h10H,2-8H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDABBQUISINSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α-haloketones.
Introduction of the pyrrolidine ring: This step often involves the reaction of the benzo[d]thiazole intermediate with a suitable pyrrolidine derivative.
Attachment of the methylsulfonyl group: This can be accomplished through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the benzo[d]thiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine or benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide exhibits a variety of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that this compound may act as a dual inhibitor of casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β). The inhibition of these kinases disrupts normal cellular phosphorylation pathways, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Properties
Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. For example, studies have shown that related thiazole derivatives exhibit antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The compound's structural features suggest potential applications in neuropharmacology. Its ability to influence neurotransmitter systems could make it a candidate for treating conditions like depression or anxiety disorders .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Study on Anticancer Activity : A study evaluating the effects of thiazole derivatives on cancer cell lines reported significant reductions in cell viability when treated with compounds similar to this compound. The results indicated potential for further development as anticancer agents.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazole derivatives found that certain analogs exhibited potent activity against Mycobacterium tuberculosis, suggesting that the compound could be explored for use in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active sites of CK2 and GSK3β, preventing their phosphorylation activity . This inhibition can lead to the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Core Structural Features
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Functional Group Analysis
- Target Compound: The methylsulfonyl group increases polarity and resistance to oxidative metabolism compared to analogs with hydroperoxy (PF 43(1) compounds) or propylamino (Example 31) groups .
- PF 43(1) Analogs : Hydroperoxypropan-2-yl substituents introduce instability under physiological conditions, contrasting with the target’s stable sulfonyl group .
- Tetrahydrobenzo[b]thiophene Derivatives: The thiophene core (vs.
Biological Activity
1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 329.4 g/mol
- Structural Components :
- Pyrrolidine ring
- Methylsulfonyl group
- Tetrahydrobenzo[d]thiazole moiety
These components contribute to its unique reactivity and biological profile.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in enzyme inhibition and potential therapeutic effects. Key findings include:
Kinase Inhibition
This compound has been identified as a dual inhibitor of two important kinases:
- CK2 (Casein Kinase 2) : Inhibition at a concentration of 1.9 μM.
- GSK3β (Glycogen Synthase Kinase 3 Beta) : Inhibition at a concentration of 0.67 μM.
These kinases are crucial in various cellular processes, including cell proliferation and survival, making this compound a candidate for further investigation in cancer therapy.
Antileukemic Activity
In related studies, compounds structurally similar to this compound have shown antileukemic properties. For instance, derivatives tested against P388 lymphocytic leukemia in mice demonstrated significant activity, suggesting that similar mechanisms may be at play with this compound .
The mechanism by which this compound exerts its biological effects involves binding to the active sites of CK2 and GSK3β, leading to their inhibition. This inhibition can alter downstream signaling pathways associated with cell growth and differentiation.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Tetrahydrobenzo[d]thiazole Core : This can be achieved through reactions involving 2-aminothiophenol.
- Introduction of Functional Groups : The methylsulfonyl and carboxamide groups are introduced through specific substitution reactions.
The ability to modify these functional groups allows for the exploration of analogs with enhanced properties or novel functionalities.
Comparative Analysis with Related Compounds
To highlight the unique aspects of this compound's biological activity, a comparison with related compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrrolidine ring with methylsulfonyl and tetrahydrobenzo[d]thiazole | Tyrosine kinase inhibition; anti-inflammatory | Unique combination of sulfonamide and tetrahydrobenzothiazole |
| N-(4-methylsulfonyl)pyrrolidine | Pyrrolidine ring with methylsulfonyl | Anti-inflammatory | Lacks tetrahydrobenzo[d]thiazole |
| Tetrahydrobenzo[d]thiazole derivatives | Tetrahydrobenzo[d]thiazole structure | RORγt modulation | Focused on nuclear receptor interaction |
This table illustrates how the structural variations influence the biological activity profiles of these compounds.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., methylsulfonyl groups at ~3.0 ppm; thiazole protons at 6.5–7.5 ppm). C NMR confirms carbonyl (170–180 ppm) and sulfur-containing moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm) .
Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and elemental analysis for stoichiometric validation.
Basic: What safety protocols are essential during synthesis and handling?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., acetonitrile, DMF) .
- Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal. Collect sulfur byproducts in sealed containers for hazardous waste processing .
- Storage : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation .
Advanced: How can computational modeling predict the compound’s reactivity and guide synthetic optimization?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize polarity and reduce side reactions.
- Machine Learning : Train models on existing thiadiazole/pyrrolidine reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .
Advanced: How can researchers resolve discrepancies in bioactivity data across studies?
Q. Methodological Answer :
- Control Experiments : Replicate assays under standardized conditions (e.g., pH, cell lines) to isolate variables. For example, antimicrobial activity may vary with pH .
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of conflicting results .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .
Advanced: How to design experiments for optimizing reaction yield and selectivity?
Q. Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent, stoichiometry) using a 2 factorial design to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., iodine concentration vs. cyclization time) to maximize yield .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: What is the role of substituents (e.g., methylsulfonyl, tetrahydrobenzo[d]thiazole) in modulating biological activity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methylsulfonyl with acetyl) and compare bioactivity.
- Computational Docking : Simulate binding interactions with target proteins (e.g., bacterial enzymes) to identify critical substituent-protein contacts .
- Electron-Withdrawing Effects : The methylsulfonyl group enhances electrophilicity, potentially improving binding to cysteine residues in microbial targets .
Advanced: What challenges arise when scaling up synthesis, and how can they be addressed?
Q. Methodological Answer :
- Heat Transfer : Use jacketed reactors with precise temperature control to manage exothermic cyclization steps .
- Separation Technologies : Implement continuous-flow systems or membrane filtration to isolate the product from DMF and sulfur byproducts .
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., pH, turbidity sensors) to maintain consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
